Home > Products > Building Blocks P19818 > (S)-3-N-Cbz-amino-succinimide
(S)-3-N-Cbz-amino-succinimide - 60846-91-5

(S)-3-N-Cbz-amino-succinimide

Catalog Number: EVT-388138
CAS Number: 60846-91-5
Molecular Formula: C12H12N2O4
Molecular Weight: 248.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(S)-3-N-Cbz-amino-succinimide is an anticonvulsant. It inhibits tonic convulsions induced by pentylenetetrazole and maximal electric shock (MES) in mice (ED50s = 78.1 and 103 mg/kg, respectively).

Overview

(S)-3-N-Cbz-amino-succinimide, also known as [(3S)-2,5-dioxo-3-pyrrolidinyl]-carbamic acid, phenylmethyl ester, is a chemical compound with significant applications in the field of medicinal chemistry. It is primarily recognized for its anticonvulsant properties, specifically its ability to inhibit tonic convulsions induced by pentylenetetrazole and maximal electric shock in animal models. The compound is classified under the category of succinimide derivatives and is utilized in various scientific research applications, particularly in neuropharmacology.

Source

The compound's CAS number is 60846-91-5, and its molecular formula is C12H12N2O4, with a molecular weight of 248.23 g/mol. (S)-3-N-Cbz-amino-succinimide can be sourced from various chemical suppliers, including Cayman Chemical and Biomol, which provide it in crystalline solid form with a purity greater than 95% .

Classification

(S)-3-N-Cbz-amino-succinimide falls under the classification of pharmaceutical intermediates and anticonvulsants, making it relevant for studies related to epilepsy and seizure disorders.

Synthesis Analysis

Methods

The synthesis of (S)-3-N-Cbz-amino-succinimide typically involves the protection of amino acids through the use of N-(benzyloxycarbonyloxy)succinimide as a protecting agent. This method allows for the selective modification of amino groups while maintaining the integrity of other functional groups.

Technical Details

  1. Reagents Used:
    • N-(benzyloxycarbonyloxy)succinimide
    • Amino acids or aminopolyols
    • Solvents such as dioxane and water
  2. Procedure:
    • The reaction mixture is prepared by combining the amino compound with N-(benzyloxycarbonyloxy)succinimide in a solvent system (usually a mixture of dioxane and water).
    • The mixture is stirred at room temperature for an extended period (typically around 16 hours).
    • Post-reaction, the crude product is purified using techniques such as silica gel flash chromatography .
Molecular Structure Analysis

Data

  • Molecular Weight: 248.23 g/mol
  • Molecular Formula: C12H12N2O4
  • InChI Key: QRQMHYISDDHZBY-VIFPVBQESA-N
Chemical Reactions Analysis

Reactions

(S)-3-N-Cbz-amino-succinimide participates in several chemical reactions typical for succinimides, including:

  • N-acylation reactions where it can act as an acyl donor.
  • Hydrolysis reactions under acidic or basic conditions leading to the release of the amino group.

Technical Details

These reactions often require careful control of pH and temperature to optimize yield and selectivity. Analytical methods such as HPLC are employed to monitor reaction progress and product purity .

Mechanism of Action

Process

The anticonvulsant action of (S)-3-N-Cbz-amino-succinimide involves modulation of neurotransmitter systems in the brain. It is believed to enhance inhibitory neurotransmission or inhibit excitatory pathways, thereby reducing seizure activity.

Data

In experimental models, it has been shown to effectively reduce tonic convulsions with effective doses (ED50) reported at approximately 78.1 mg/kg for pentylenetetrazole-induced seizures .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Crystalline solid
  • Solubility: Soluble in dimethylformamide, dimethyl sulfoxide, and ethanol at specified concentrations .

Chemical Properties

  • Boiling Point: Predicted at approximately 515.1 ± 49.0 °C
  • Density: Approximately 1.35 ± 0.1 g/cm³
  • Storage Conditions: Recommended storage at -20°C to maintain stability .
Applications

(S)-3-N-Cbz-amino-succinimide finds applications primarily in:

  • Neuropharmacological Research: As an anticonvulsant agent in studies aimed at understanding seizure mechanisms.
  • Synthetic Chemistry: As a reagent for protecting amino groups during peptide synthesis or modifications.

Its role in enhancing our understanding of seizure disorders makes it a valuable compound in both academic research and potential therapeutic developments .

Introduction

Historical Development and Discovery of (S)-3-N-Cbz-amino-succinimide

(S)-3-N-Cbz-amino-succinimide (CAS 60846-91-5) is a chiral succinimide derivative with the molecular formula C₁₂H₁₂N₂O₄ and a molecular weight of 248.23 g/mol. It features a carboxybenzyl (Cbz) protecting group attached to the nitrogen atom of a succinimide ring, with a stereospecific (S)-configuration at the 3-position [1] [4] [7]. This compound emerged in the 1990s during structure-activity relationship (SAR) studies focused on N-Cbz-α-aminoimide derivatives as potential anticonvulsants. Researchers designed these molecules to incorporate key pharmacophores of established antiepileptic drugs, including the cyclic imide moiety (similar to ethosuximide and phenytoin) and the N-benzyloxycarbonyl group, which enhances blood-brain barrier permeability [3] [6].

The initial synthesis route, as reported by Lee et al. (1996), started from enantiomerically pure (S)-N-Cbz-aspartic acid. This precursor underwent cyclodehydration under mild conditions using acetic anhydride or carbodiimide-mediated coupling to form the succinimide ring. The (S)-stereochemistry was preserved throughout the synthesis, ensuring chirality-dependent biological activity [6]. Early pharmacological evaluations in murine models (maximal electroshock (MES) and pentylenetetrazole (PTZ) tests) revealed that the (S)-enantiomer exhibited superior potency in suppressing tonic convulsions compared to its (R)-counterpart. Specifically, in the PTZ test, (S)-3-N-Cbz-amino-succinimide demonstrated an ED₅₀ of 78.1 mg/kg, outperforming several contemporary antiepileptics in seizure suppression [3] [6]. A critical milestone was the discovery that N-alkylation (e.g., N-methylation) of the succinimide nitrogen significantly enhanced activity. For instance, (S)-N-Cbz-amino-N-methylsuccinimide showed an ED₅₀ of 36.1 mg/kg (MES test) and 12.5 mg/kg (PTZ test), establishing the importance of the N-alkyl substituent for target engagement [3] [8].

Table 1: Key Physicochemical Properties and Historical Synthesis Milestones

PropertyValueSignificance
CAS Number60846-91-5Unique identifier for chemical tracking
Molecular FormulaC₁₂H₁₂N₂O₄Confirmed via elemental analysis and MS
AppearanceWhite to off-white crystalline solidEnsures purity in biological testing
Stereochemistry(S)-configuration at C3Critical for anticonvulsant efficacy
Key Synthetic StepCyclodehydration of (S)-N-Cbz-aspartic acidEnables gram-scale production (Lee et al., 1996) [6]
Discovery TimelineMid-1990sEmerged during SAR studies of N-Cbz-α-aminoimides

Role in Contemporary Antiepileptic Drug Research

In modern antiepileptic drug development, (S)-3-N-Cbz-amino-succinimide serves as a versatile scaffold for designing novel peptidomimetic inhibitors and chiral building blocks. Its structural features—including the conformationally constrained succinimide ring, hydrogen-bonding acceptors (carbonyl groups), and the aromatic Cbz moiety—enable targeted interactions with neural ion channels or neurotransmitter receptors implicated in seizure propagation [9]. Recent computational studies suggest the compound may modulate voltage-gated sodium channels (Naᵥ) or GABAergic pathways, though exact protein targets remain under investigation [6] [10].

A significant advancement is its application in synthesizing hybrid anticonvulsants. By functionalizing the N-position of the succinimide ring with alkoxy groups (e.g., benzyloxy or ethoxy), researchers have generated derivatives with improved lipid solubility and brain bioavailability. For example, (R)-N-Cbz-amino-N-benzyloxysuccinimide exhibits an ED₅₀ of 62.5 mg/kg against PTZ-induced seizures, demonstrating the pharmacological impact of N-alkoxy modifications [8]. Additionally, the compound’s chiral purity facilitates enantioselective interactions with biological targets, a focus of stereochemistry-optimized drug design. In vivo studies confirm that (S)-enantiomers consistently outperform (R)-forms in both MES and PTZ models, underscoring the role of 3D molecular configuration in antiepileptic efficacy [3] [6].

Table 2: Comparative Pharmacological Profile of Key Derivatives

CompoundMES ED₅₀ (mg/kg)PTZ ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Key Structural Feature
(S)-3-N-Cbz-amino-succinimide>10078.1>117.5Unsubstituted succinimide N-H
(S)-N-Cbz-amino-N-methylsuccinimide36.112.562.5N-Methylation
(R)-N-Cbz-amino-N-benzyloxysuccinimide>10062.5>125N-Benzyloxy group
(S)-N-Cbz-amino-N-ethoxysuccinimide>10058.3>120N-Ethoxy group

Beyond epilepsy, this scaffold has gained traction in peptidomimetic chemistry for targeting viral proteases. The succinimide core mimics peptide bonds, while the Cbz group introduces steric bulk that disrupts enzyme-substrate recognition—a strategy repurposed from antiepileptic research to develop SARS-CoV-2 3CLpro inhibitors [2] [9]. Current synthetic innovations focus on solid-phase techniques and microwave-assisted cyclization to generate derivatives for high-throughput screening against neurological targets [10].

Properties

CAS Number

60846-91-5

Product Name

(S)-3-N-Cbz-amino-succinimide

IUPAC Name

benzyl N-[(3S)-2,5-dioxopyrrolidin-3-yl]carbamate

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

InChI

InChI=1S/C12H12N2O4/c15-10-6-9(11(16)14-10)13-12(17)18-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,17)(H,14,15,16)/t9-/m0/s1

InChI Key

QRQMHYISDDHZBY-VIFPVBQESA-N

SMILES

C1C(C(=O)NC1=O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1C(C(=O)NC1=O)NC(=O)OCC2=CC=CC=C2

Isomeric SMILES

C1[C@@H](C(=O)NC1=O)NC(=O)OCC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.